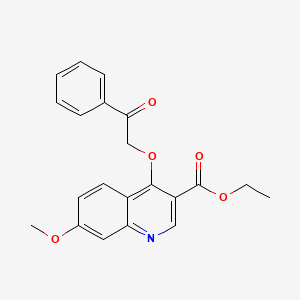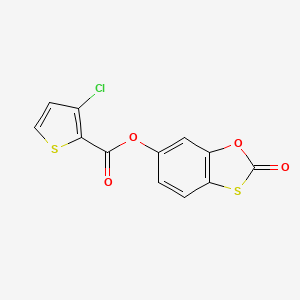![molecular formula C16H14Cl2N2O3 B13376286 Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate](/img/structure/B13376286.png)
Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate is a chemical compound with a complex structure that includes a benzoate ester, an anilino group, and dichloro substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate typically involves the reaction of 3,5-dichloroaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The dichloroanilino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoate ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
- Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate
Uniqueness
Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both anilino and benzoate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H14Cl2N2O3 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
methyl 2-[[2-(3,5-dichloroanilino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-16(22)13-4-2-3-5-14(13)19-9-15(21)20-12-7-10(17)6-11(18)8-12/h2-8,19H,9H2,1H3,(H,20,21) |
Clave InChI |
FWXZXIMWWGRIOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid](/img/structure/B13376204.png)
![7-methyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13376216.png)
![N-(1-naphthyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B13376221.png)
![1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B13376227.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B13376228.png)
![3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376231.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)




![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376283.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
